![molecular formula C15H12Br2N4O2S B4381504 4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4381504.png)
4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, furan, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4,5-dibromo-2-thiophene, furfural, and 1-methyl-1H-pyrazole-5-carboxamide. The key steps in the synthesis include:
Formation of the Schiff base: This involves the condensation of 4,5-dibromo-2-thiophene with furfural under acidic conditions to form the intermediate Schiff base.
Coupling Reaction: The Schiff base is then reacted with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-thiophene: A simpler analog that lacks the pyrazole and furan moieties.
N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but without the thiophene ring.
4-{[(4,5-dibromo-2-thienyl)methylene]amino}-1-methyl-1H-pyrazole-5-carboxamide: Lacks the furan moiety.
Uniqueness
4-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4,5-dibromothiophen-2-yl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N4O2S/c1-21-13(15(22)19-6-9-3-2-4-23-9)12(8-20-21)18-7-10-5-11(16)14(17)24-10/h2-5,7-8H,6H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLFJUARXLCZAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(S2)Br)Br)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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